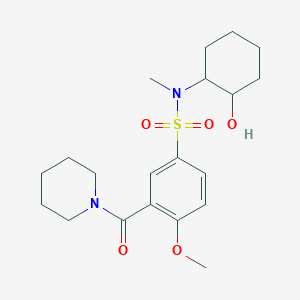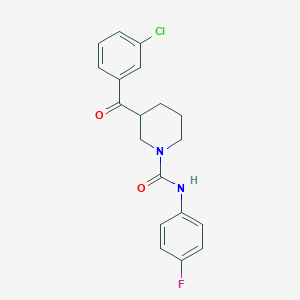![molecular formula C20H18N2O3 B5964257 N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide](/img/structure/B5964257.png)
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. CaSR is a G protein-coupled receptor that plays a crucial role in calcium homeostasis and regulates parathyroid hormone secretion. NPS-2143 has been extensively studied for its potential therapeutic applications in various diseases, such as osteoporosis, hyperparathyroidism, and cancer.
Mechanism of Action
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide acts as a selective antagonist of CaSR, which is expressed in various tissues, including the parathyroid gland, bone, and kidney. By blocking the activation of CaSR, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide inhibits the release of parathyroid hormone, regulates calcium homeostasis, and modulates the proliferation and differentiation of osteoblasts and osteoclasts. In cancer cells, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide inhibits the activation of CaSR, which is known to promote cancer cell proliferation and metastasis.
Biochemical and Physiological Effects:
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide has been shown to have various biochemical and physiological effects. In animal models, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide has been shown to increase bone mineral density, decrease parathyroid hormone secretion, improve calcium homeostasis, and inhibit the proliferation and migration of cancer cells. N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide has also been shown to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide has several advantages for lab experiments. It is a selective CaSR antagonist, which allows for the specific modulation of CaSR signaling. N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide has been extensively studied in various animal models and has shown promising results in preclinical studies. However, there are also limitations to the use of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide in lab experiments. N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide is a complex molecule that requires expertise in organic chemistry for synthesis. It is also a relatively new compound, and its long-term safety and efficacy in humans are still unknown.
Future Directions
There are several future directions for the research and development of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide. One potential application is in the treatment of osteoporosis, where N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide has shown promising results in animal models. Another potential application is in the treatment of hyperparathyroidism, where N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide has been shown to decrease parathyroid hormone secretion and improve calcium homeostasis. In cancer, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide has shown potential as an anti-cancer agent, and further studies are needed to explore its efficacy in different types of cancer. Additionally, the development of new CaSR antagonists with improved pharmacokinetic properties and safety profiles is an area of active research.
Synthesis Methods
The synthesis of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide involves the condensation of 1-(1-naphthylmethyl)-pyrrolidin-3-one with 3-aminofuran-2-carboxylic acid, followed by the amidation of the resulting intermediate with furan-3-carboxylic acid. The final product is obtained through purification by column chromatography. The synthesis of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide has been extensively studied for its potential therapeutic applications in various diseases. In osteoporosis, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide has been shown to increase bone mineral density and prevent bone loss in animal models. In hyperparathyroidism, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide has been shown to decrease parathyroid hormone secretion and improve calcium homeostasis. In cancer, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide has been shown to inhibit the proliferation and migration of cancer cells.
properties
IUPAC Name |
N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19-10-17(21-20(24)16-8-9-25-13-16)12-22(19)11-15-6-3-5-14-4-1-2-7-18(14)15/h1-9,13,17H,10-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRSIVDYCCDXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC3=CC=CC=C32)NC(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B5964179.png)
![ethyl 6-tert-butyl-2-{[(4-ethoxyphenyl)acetyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B5964187.png)
![5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-phenylvinyl]-1H-1,2,4-triazole-1-sulfonamide](/img/structure/B5964193.png)
![5-(4-chlorophenyl)-3-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]-1,2,4-triazine](/img/structure/B5964195.png)
![2-(3,4-dimethoxyphenyl)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B5964202.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5964210.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5964215.png)
![3-methyl-N-1,3,4-thiadiazol-2-yl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B5964219.png)


![1-(2,3-dimethylphenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5964241.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B5964246.png)
![2-[({2-[4-(cyclopentylcarbonyl)-1-piperazinyl]ethyl}amino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5964251.png)
![1-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-3-methyl-1-butanol](/img/structure/B5964268.png)